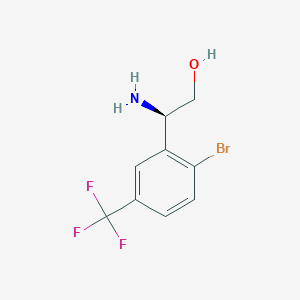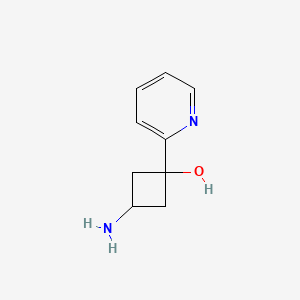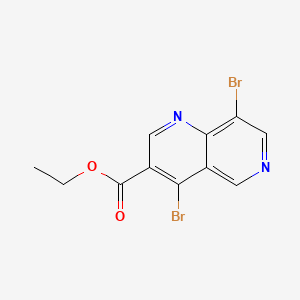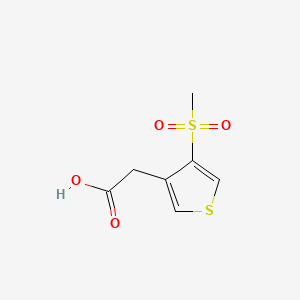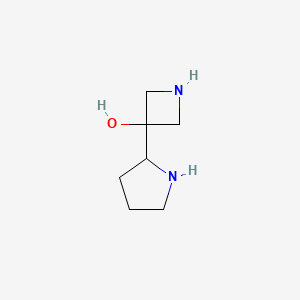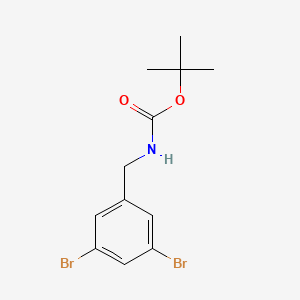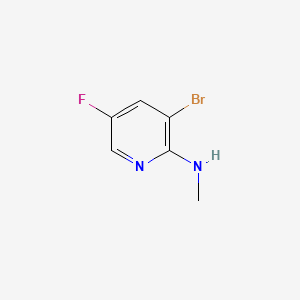
Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features a cyclopropylmethyl group attached to an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO, water, and open air conditions, yielding the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups.
Oxadiazole derivatives: Compounds containing the oxadiazole ring.
Uniqueness
Ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate is unique due to the combination of the cyclopropylmethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields .
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
ethyl 5-(cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)8-10-7(14-11-8)5-6-3-4-6/h6H,2-5H2,1H3 |
InChIキー |
FGUBYQDULNRMDR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=N1)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


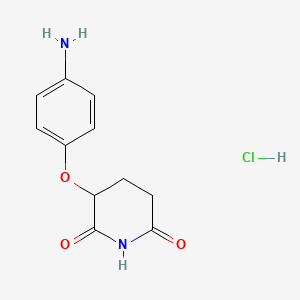
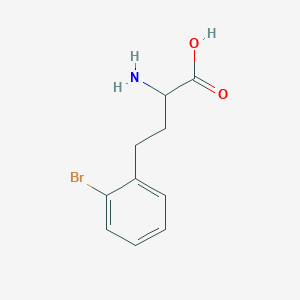

![1-(6,7-Dihydro-4H-thiopyrano[3,4-d]oxazol-2-yl)ethan-1-amine](/img/structure/B13493222.png)
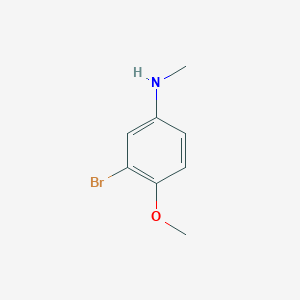
![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid](/img/structure/B13493227.png)
